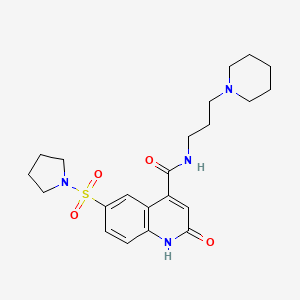

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide

Description

This compound belongs to the 4-oxoquinoline-3-carboxamide class, characterized by a quinoline core with a carboxamide moiety at position 4, a sulfonyl group at position 6, and a 3-piperidin-1-ylpropyl side chain. The 2-oxo group contributes to hydrogen-bonding interactions, while the pyrrolidin-1-ylsulfonyl substituent enhances solubility and modulates steric effects.

Properties

IUPAC Name |

2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c27-21-16-19(22(28)23-9-6-12-25-10-2-1-3-11-25)18-15-17(7-8-20(18)24-21)31(29,30)26-13-4-5-14-26/h7-8,15-16H,1-6,9-14H2,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRJVIDJXPLSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide is a member of the quinoline derivative family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A quinoline core, which is known for various pharmacological properties.

- Substituents including a piperidine ring and a pyrrolidine group that may enhance its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Inhibition of Enzymatic Activity : The quinoline moiety can inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that similar compounds induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines such as HepG2 (liver), SK-OV-3 (ovarian), and NCI-H460 (lung), demonstrating moderate to high inhibitory effects compared to standard chemotherapeutics like cisplatin .

Antibacterial Activity

The compound also shows promise as an antibacterial agent:

- In vitro Testing : It was evaluated against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity. The presence of the piperidine and pyrrolidine groups may enhance membrane permeability, facilitating bacterial cell disruption .

Study 1: Antitumor Efficacy

A study focused on a series of 2-oxoquinoline derivatives, including our compound, demonstrated that these derivatives could induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death rates .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy against Mycobacterium tuberculosis. The compound exhibited higher activity than traditional treatments like isoniazid, indicating its potential as a new therapeutic option for resistant strains .

Table 1: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of quinoline compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Mechanism of Action

The mechanism by which 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide exerts its effects involves the modulation of specific signaling pathways associated with cell survival and proliferation. For instance, it may inhibit key enzymes involved in the cell cycle, leading to increased apoptosis in malignant cells .

Pharmacological Applications

Neuropharmacology

This compound has been investigated for its neuroprotective effects. The piperidine and pyrrolidine moieties suggest potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Preliminary studies indicate that it may enhance synaptic plasticity, which is crucial for learning and memory .

Anti-inflammatory Effects

In addition to its neuroprotective properties, the compound has shown anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines, which are often implicated in chronic inflammatory conditions such as arthritis and neurodegenerative diseases .

Table 1: Summary of Key Studies on this compound

Chemical Reactions Analysis

Installation of the 2-Oxo Group

The 2-oxo moiety is introduced via oxidation or cyclocondensation:

-

Method A : Oxidation of a methyl group adjacent to the quinoline nitrogen using KMnO4 in acidic conditions .

-

Method B : Cyclization with urea or formamide under high-temperature conditions to form the lactam .

Formation of the 4-Carboxamide Substituent

The carboxamide group at position 4 is synthesized via coupling reactions:

-

Step 1 : Activation of the carboxylic acid using EDC/HOBt or thionyl chloride (SOCl2) .

-

Step 2 : Reaction with 3-piperidin-1-ylpropylamine under anhydrous conditions .

| Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid activation | SOCl2, reflux, 2 h | 90% | |

| Amide coupling | 3-Piperidin-1-ylpropylamine, DMF, RT | 60–65% |

Key Reactivity and Stability Insights

-

Hydrolysis Sensitivity : The carboxamide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage .

-

Sulfonamide Stability : The pyrrolidinylsulfonyl group is resistant to nucleophilic attack under physiological conditions but may degrade under prolonged UV exposure .

-

Piperidine Propyl Linker : The tertiary amine in the piperidine group enhances solubility in polar aprotic solvents (e.g., DMSO) .

Comparative Analysis of Synthetic Routes

The most efficient pathway combines:

-

Gould-Jacobs cyclization.

-

Sequential sulfonation and amidation.

-

Late-stage oxidation for the 2-oxo group.

Advantages :

Challenges :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of structurally related 4-oxoquinoline-3-carboxamides is summarized below:

Key Observations:

Sulfonyl Group Variations :

- The pyrrolidin-1-ylsulfonyl group in the target compound offers a balance between steric bulk and polarity compared to 4-methylpiperidin-1-ylsulfonyl (larger, more lipophilic) or 2-methylpiperidin-1-ylsulfonyl (steric hindrance from methyl group) .

- Sulfonyl groups generally enhance solubility but may reduce membrane permeability depending on substituent size .

Biological Activity :

- While direct activity data for the target compound are unavailable, analogs with sulfonyl groups (e.g., ’s Ni/Co complexes) show antimicrobial activity via DNA interaction . The target compound’s pyrrolidinylsulfonyl group may similarly disrupt microbial enzymes or nucleic acids.

- Adamantyl-substituted derivatives () exhibit high metabolic stability due to steric protection of the carboxamide bond , suggesting the target compound’s piperidine chain could offer intermediate stability.

Research Findings and Hypotheses

- Synthesis: The target compound likely follows established methods for 4-oxoquinoline-3-carboxamides, such as TLC purification and spectroscopic characterization (IR, NMR, LC-MS) .

- Thermodynamic Stability : Pyrrolidinylsulfonyl derivatives may exhibit lower thermal stability than piperidinyl analogs due to smaller ring strain, as inferred from thermal decomposition studies in .

- Antimicrobial Potential: Structural similarities to ’s active compounds suggest MIC values in the 10–50 µg/mL range for Gram-positive bacteria, though experimental validation is needed .

Q & A

Q. What are the common synthetic routes for 2-oxo-N-(3-piperidin-1-ylpropyl)-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Quinoline core formation : Cyclocondensation of substituted anilines with keto-esters or aldehydes under acidic or basic conditions.

- Sulfonation : Introduction of the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution or coupling reactions.

- Amide coupling : Reaction of the carboxylic acid intermediate with 3-piperidin-1-ylpropylamine using coupling agents like EDCI or HOBt. Key conditions include temperature control (e.g., 55–60°C in acetonitrile) and catalysts like triethylamine for optimal yields .

| Example Synthesis Parameters |

|---|

| Step |

| ------ |

| Amide coupling |

| Sulfonation |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional groups (e.g., sulfonyl, piperidine).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Powder Diffraction (XRPD) : Identifies crystalline polymorphs (e.g., peaks at 7.90±0.2, 13.46±0.2 2θ) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl at 1708 cm⁻¹, sulfonyl S=O at 1265 cm⁻¹) .

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

- Catalyst screening : Triethylamine or DMAP improves coupling efficiency .

- Temperature gradients : Slow heating (e.g., 35°C → 60°C) reduces side reactions during amidation .

- Purification : Column chromatography or recrystallization removes unreacted starting materials .

Q. What are the key intermediates in the synthesis pathway?

Methodological Answer: Critical intermediates include:

Q. How is compound stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- pH stress testing : Expose to buffers (pH 1–13) and analyze hydrolytic byproducts .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis (e.g., enantiomer resolution)?

Methodological Answer:

- Chiral chromatography : Use Chiralpak® columns with hexane:isopropanol mobile phases to separate enantiomers.

- Optical rotation : Measure [α]D values (e.g., +261.04° in DMSO) to confirm enantiopurity .

- Crystallization : Selective crystallization of diastereomeric salts (e.g., tartrates) .

| Chiral Purity Data |

|---|

| Method |

| -------- |

| Chiral HPLC |

Q. What strategies are used for impurity profiling and quantification?

Methodological Answer:

Q. How are reaction mechanisms elucidated (e.g., amidation vs. sulfonation)?

Methodological Answer:

Q. What computational approaches predict structure-activity relationships (SAR)?

Methodological Answer:

Q. How is biological activity evaluated in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.